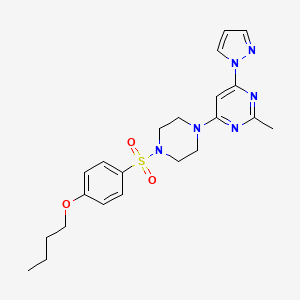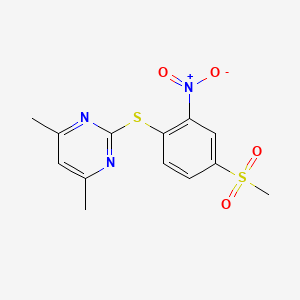
4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, antibacterial, and antidiabetic properties. The papers provided focus on the structural analysis, vibrational spectroscopy, and molecular docking studies of similar pyrimidine compounds, which can offer insights into the behavior of the compound .
Synthesis Analysis
While the synthesis of 4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine is not directly detailed in the provided papers, similar compounds have been synthesized and analyzed using various spectroscopic techniques. For instance, the synthesis of related pyrimidine derivatives often involves the introduction of sulfanyl groups and the formation of stable pyrimidine rings, which are crucial for the biological activity of these molecules .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with different functional groups that influence the compound's properties. The papers discuss the use of density functional theory (DFT) and vibrational spectroscopy to determine the molecular geometrical parameters, bond lengths, and angles, which are essential for understanding the compound's three-dimensional conformation and reactivity .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from molecular docking studies and the analysis of Fukui functions, which indicate the chemical selectivity or reactivity sites within the molecule. These studies suggest that pyrimidine derivatives can interact with biological targets, such as enzymes or receptors, leading to potential inhibitory activity against diseases like diabetes and HIV .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including their vibrational spectra, electronic properties, and thermodynamic properties, have been investigated using spectroscopic methods and computational approaches. The HOMO-LUMO energy gap provides information on the electronic transitions and stability of the molecule, while the molecular electrostatic potential (MEP) helps in understanding the charge distribution across the molecule. These properties are crucial for predicting the nonlinear optical behavior and the interaction of the compound with biological systems .
Relevant Case Studies
The papers provide case studies of pyrimidine derivatives acting as potential chemotherapeutic agents. Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, such as GPb for antidiabetic effects and HIV-1 protease for antiviral activity. These findings highlight the importance of pyrimidine derivatives in drug design and development .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c1-8-6-9(2)15-13(14-8)21-12-5-4-10(22(3,19)20)7-11(12)16(17)18/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADKUNEJLYWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B3002752.png)
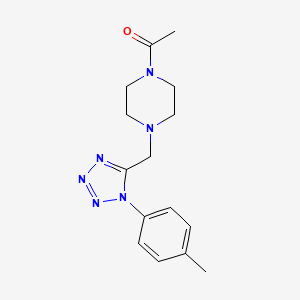
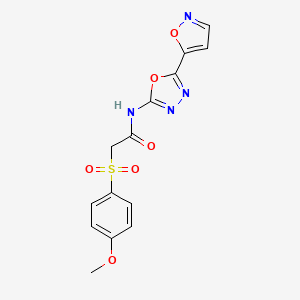
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)


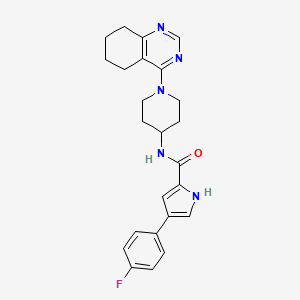
![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)

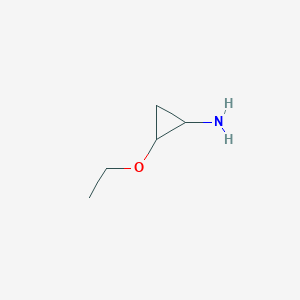
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)
![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)
![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)
